Boiling Point Comparison: Di-tert-pentyl Disulphide vs. Di-tert-butyl Disulfide vs. Di-n-amyl Disulfide
Di-tert-pentyl disulphide exhibits a boiling point of 249.4 °C at 760 mmHg , which is approximately 49 °C higher than that of di-tert-butyl disulfide (200–201 °C) and approximately 28–33 °C higher than that of di-n-amyl disulfide (reported range 216–221 °C) . This elevated boiling point, driven by the higher molecular weight and increased van der Waals interactions of the tert-pentyl groups, directly translates to lower volatility and greater thermal persistence in open-system or high-temperature applications.
| Evidence Dimension | Boiling point at atmospheric pressure |
|---|---|
| Target Compound Data | 249.4 °C at 760 mmHg |
| Comparator Or Baseline | Di-tert-butyl disulfide: 200–201 °C; Di-n-amyl disulfide: 216–221 °C |
| Quantified Difference | +49 °C vs. di-tert-butyl; +28–33 °C vs. di-n-amyl |
| Conditions | Predicted/computed boiling points at 760 mmHg |
Why This Matters
Higher boiling point enables use in high-temperature reactions or processing steps where lighter dialkyl disulfides would volatilize prematurely, reducing effective sulfur loading and potentially creating hazardous vapor conditions.
